molecular formula C16H15Cl3N2O3S B5200801 N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5200801
M. Wt: 421.7 g/mol
InChI Key: VZYIMGIHYPKPBV-UHFFFAOYSA-N
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Description

N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Compound X, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have promising effects in treating various neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, Compound X increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved neurotransmission. This mechanism has been shown to have potential therapeutic applications in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including enhanced NMDA receptor function, improved neurotransmission, and increased glycine availability in the synaptic cleft. These effects have been shown to have potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X is its potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which makes it a promising candidate for further research and development. However, one of the limitations of Compound X is its relatively low bioavailability, which may limit its effectiveness in vivo. Further research is needed to optimize the pharmacokinetic properties of Compound X and improve its efficacy in vivo.

Future Directions

There are several future directions for research on Compound X, including:
1. Optimization of pharmacokinetic properties: Further research is needed to optimize the pharmacokinetic properties of Compound X and improve its efficacy in vivo.
2. Combination therapy: Compound X may be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
3. Target validation: Further research is needed to validate N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide as a therapeutic target for neuropsychiatric disorders and explore the potential of other N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of Compound X in treating various neuropsychiatric disorders.
In conclusion, Compound X is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. Its potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide makes it a promising candidate for further research and development. However, further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials.

Synthesis Methods

Compound X can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzylamine with 2,4-dichlorophenylacetonitrile, followed by the addition of methylsulfonyl chloride and subsequent hydrolysis to yield the final product. The synthesis of Compound X has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. It has been shown to have a potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, Compound X increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved neurotransmission.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O3S/c1-25(23,24)21(15-7-6-13(18)8-14(15)19)10-16(22)20-9-11-2-4-12(17)5-3-11/h2-8H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYIMGIHYPKPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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